REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1.[ClH:14].[CH3:15]O>>[ClH:14].[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][C:11]([O:13][CH3:15])=[O:12])=[CH:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)CCCC(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was bubbled through the solution
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled to room temperature
|
Type
|
ADDITION
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Details
|
ethyl ether (100 ml.) was added
|
Type
|
CUSTOM
|
Details
|
The mixture, which separated into two layers
|
Type
|
FILTRATION
|
Details
|
The crystalline product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried thoroughly
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from MeOH/benzene
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=CC=C(C=C1)CCCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |